4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine
Description
Properties
IUPAC Name |
4-methyl-1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4S/c1-9-4-6-17(7-5-9)11-3-2-10(8-12(11)18(19)20)23(21,22)13(14,15)16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYDECHUXUODIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine, with the CAS number 879348-52-4, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 879348-52-4 |
| Molecular Formula | C13H15F3N2O4S |
| Molecular Weight | 352.33 g/mol |
Structural Features
The compound features a piperidine ring substituted with a trifluoromethylsulfonyl group and a nitro group, which are critical for its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the nitro group can participate in redox reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research has demonstrated that piperidine derivatives possess antimicrobial properties. Compounds with trifluoromethyl groups have been associated with enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in this compound may contribute to its ability to disrupt bacterial cell membranes.
Neuropharmacological Effects
Piperidine derivatives are also recognized for their neuropharmacological effects. They can act as dopamine receptor agonists, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The mechanism involves modulation of neurotransmitter release and receptor activation.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the introduction of electron-withdrawing groups like -CF3 and -NO2 significantly enhances the biological activity of piperidine derivatives. The following table summarizes key findings from various studies:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl (-CF3) | Increases lipophilicity and potency |
| Nitro (-NO2) | Enhances redox potential |
| Sulfonyl (-SO2) | Improves membrane permeability |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal tested various piperidine derivatives against human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating potent anticancer activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives, including this compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Study 3: Neuropharmacological Assessment
A neuropharmacological study evaluated the effects of similar piperidine compounds on dopamine receptors in vitro. Results indicated that modifications to the piperidine structure could enhance receptor binding affinity, supporting further research into therapeutic applications for neurological disorders.
Comparison with Similar Compounds
4-Methyl-1-(4-(trifluoromethyl)phenyl)piperidine (Compound 3)
(E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (Compound 5)
- Key substituents : Phenylhydrazineylidene ethyl-sulfonyl group.
- Synthesis: Refluxed in ethanol/acetic acid with phenylhydrazine, followed by recrystallization .
- Comparison: Sulfonyl group is present but paired with a hydrazine-derived moiety, enabling cyclization or coordination chemistry.
4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate
- Key substituents: 3-fluorophenoxy and methanesulfonate groups.
- Synthesis: Methanesulfonic acid is reacted with 4-[(3-fluorophenoxy)phenylmethyl]piperidine .
- Comparison: Methanesulfonate ester provides distinct solubility and stability compared to trifluoromethylsulfonyl. Fluorophenoxy groups are electron-withdrawing but less sterically demanding than nitro groups. Applications: Explicitly used in serotonin/norepinephrine-mediated disease treatment .
Piperidine, 4-[(1R)-3-[3-fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-
- Key substituents: Methylsulfonyl, oxadiazole, and fluorophenoxy groups.
- Comparison: Methylsulfonyl (-SO₂CH₃) is less electron-withdrawing than trifluoromethylsulfonyl (-SO₂CF₃). Structural complexity suggests use in targeted drug design .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Purity | Applications |
|---|---|---|---|---|---|
| 4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine | 352.33 | 2-NO₂, 4-SO₂CF₃ | Not specified | 95% | Intermediate/Agrochemical research |
| 4-Methyl-1-(4-(trifluoromethyl)phenyl)piperidine (Compound 3) | 231.12 | 4-CF₃ | Nickel-catalyzed cross-coupling | N/A | Catalytic reaction precursor |
| (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine | N/A | Phenylhydrazineylidene ethyl-SO₂ | Reflux in ethanol/acetic acid | N/A | Coordination chemistry |
| 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate | N/A | 3-Fluorophenoxy, methanesulfonate | Acid-base reaction | N/A | Serotonin/norepinephrine therapeutics |
| Piperidine derivative with oxadiazole and methylsulfonyl (CAS 1037779-47-7) | N/A | Methylsulfonyl, oxadiazole, fluorophenoxy | Multi-step functionalization | N/A | Drug discovery |
Key Findings and Implications
Electronic Effects : The nitro and trifluoromethylsulfonyl groups in the target compound create a highly electron-deficient aromatic system, favoring nucleophilic substitution or reduction reactions. This contrasts with analogs like compound 3, which lacks these groups and is more reactive in cross-coupling reactions .
Steric Considerations : The bulkiness of the trifluoromethylsulfonyl group may hinder π-stacking interactions, unlike the smaller methylsulfonyl group in CAS 1037779-47-7 .
Synthetic Accessibility : The target compound’s synthesis remains unspecified, but analogs like compound 5 demonstrate the utility of reflux conditions for introducing sulfonyl groups .
Q & A
Basic Research Question
- Methodological Answer :
Synthesis involves sequential functionalization of the piperidine core. Key steps include:- Sulfonylation : Reacting a nitro-substituted phenyl precursor with trifluoromethylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Piperidine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methylpiperidine moiety. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography or recrystallization to achieve >95% purity. Optimize solvent systems (e.g., ethyl acetate/hexane gradients) based on polarity differences .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the nitro and sulfonyl groups. Compare chemical shifts with analogous piperidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNOS) with <5 ppm mass accuracy .
- HPLC-PDA : Assess purity using reversed-phase C18 columns with acetonitrile/water mobile phases. Adjust pH to 4.6 with sodium acetate for optimal peak resolution .
What computational methods are recommended to predict the compound’s bioactivity and binding affinity?
Basic Research Question
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors. Parameterize the trifluoromethylsulfonyl group’s electron-withdrawing effects .
- QSAR Modeling : Train models on piperidine derivatives with known bioactivity (e.g., 5-HT modulation data) to predict EC values. Include descriptors like LogP and TPSA .
How can researchers resolve contradictions in reported solubility data across experimental studies?
Advanced Research Question
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C. Control for polymorphic forms via X-ray diffraction .
- Co-solvent Screening : Test solubility in DMSO-water mixtures (1–10% v/v) to mimic physiological conditions. Compare with analogues like 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives .
- Data Validation : Cross-reference with computational solubility predictors (e.g., ALOGPS) to identify outliers .
What strategies optimize the compound’s metabolic stability in preclinical models?
Advanced Research Question
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Identify metabolic hotspots (e.g., piperidine N-demethylation) .
- Structural Modifications : Introduce deuterium at labile C-H bonds or replace the methyl group with cyclopropyl to sterically hinder oxidation .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
How to design experiments to elucidate structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., nitro → cyano, sulfonyl → carbonyl) .
- Functional Assays : Measure binding affinity (K) to CNS targets (e.g., σ receptors) using radioligand displacement. Correlate electronic effects (Hammett σ values) with activity .
- Crystallography : Co-crystallize with target proteins (if available) to identify critical hydrogen bonds with the sulfonyl oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
